molecular formula C9H13BrN2O2 B8246533 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

Cat. No.: B8246533
M. Wt: 261.12 g/mol
InChI Key: LSESQHSIXCCTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.BrH/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;/h1-2,5,12H,3-4,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESQHSIXCCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CCN)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Protection for Improved Regioselectivity

A primary challenge in synthesizing polysubstituted aromatic ketones is controlling the position of nitration. The unprotected 3′-hydroxypropiophenone derivative undergoes nitration at both ortho and para positions relative to the hydroxyl group, leading to regioisomeric impurities. To address this, the hydroxyl group is protected prior to nitration.

The patent US20220081388A1 demonstrates the use of a steric hindrance approach by protecting the hydroxyl group with a trichloroethyl formate (TCEF) moiety. This directs nitration exclusively to the para position, achieving >95% regioselectivity. The protected intermediate (Formula III) is reacted with nitric acid in dichloromethane at −15°C to 15°C, yielding the mononitro derivative (Formula IV) with <5% ortho-isomer contamination.

Key Reaction Conditions:

  • Nitrating agent: 65% HNO₃ in CH₂Cl₂

  • Temperature: −15°C to 15°C

  • Yield: 82–85% (HPLC purity: 96.4%)

Sequential Reduction and Deprotection

Following nitration, the nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) in methanol at 40 psi and 25°C converts the nitro compound to the corresponding amine (Formula V). Subsequent deprotection of the TCEF group is achieved using potassium carbonate in methanol, yielding 2-amino-5-hydroxypropiophenone.

For the target compound, an additional amino group is introduced at the 3-position of the propanone side chain. This is accomplished via a Mannich reaction with ammonium acetate and formaldehyde, followed by hydrobromide salt formation using 48% HBr in ethanol.

Hydrobromide Salt Formation

Acid-Base Titration for Salt Crystallization

The free base of 3-amino-1-(2-amino-5-hydroxyphenyl)-1-propanone is dissolved in anhydrous ethanol and treated with 48% hydrobromic acid at 0–5°C. The mixture is stirred for 2 hours, leading to precipitation of the hydrobromide salt. Filtration and washing with cold ethanol yield the final product with >99% purity (by NMR).

Optimized Conditions:

  • Solvent: Ethanol (anhydrous)

  • Acid: 48% HBr (1.05 equiv)

  • Temperature: 0–5°C

  • Yield: 89–92%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)RegioselectivityScalability
Regioselective Nitration82–8596.4>95% paraIndustrial
Biocatalytic (Hypothetical)N/AN/ATheoretical 99%Lab-scale
Classical Nitration65–7078.260–70% paraObsolete

The regioselective nitration method outperforms classical approaches in both yield and purity, making it the preferred industrial route. Biocatalytic methods, while promising, require further development to match the efficiency of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Neurochemistry

Given its structural similarities to neurotransmitter precursors, 3-amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide may have applications in:

  • Modulating neurotransmitter systems.
  • Investigating neurodegenerative diseases where neurotransmitter balance is disrupted.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivatives of related amino ketones have shown cytotoxic effects against various cancer cell lines. In one study, compounds derived from similar scaffolds demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that this compound could be explored further for its potential as an anticancer agent.

Inhibitory Activity on Enzymes

There is evidence that compounds similar to this hydrobromide can inhibit enzymes involved in inflammatory processes. For example, derivatives have been noted for their selective inhibitory activity on 5-lipoxygenase and cyclooxygenase, which are critical in the biosynthesis of leukotrienes and prostaglandins, respectively . This could position the compound as a candidate for treating conditions related to inflammation and allergic responses.

Synthesis Techniques

The synthesis of this compound can be achieved through various organic synthesis methods, often involving:

  • Amination reactions.
  • Bromination processes.
    These methods ensure the production of high-purity compounds suitable for biological testing.

Case Study Insights

A notable study focused on the synthesis and evaluation of similar compounds found that they exhibited tumor-selective toxicity while sparing non-malignant cells . This selective cytotoxicity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RS 67333 and RS 39604
  • RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone .
  • RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride .
Parameter Target Compound RS 67333 RS 39604
Substituents 2-amino, 5-hydroxyphenyl 4-amino, 5-chloro, 2-methoxy 4-amino, 5-chloro, 2-benzyloxy
Salt Form Hydrobromide None (free base) Hydrochloride
Molecular Weight 261.12 ~450 (estimated) ~600 (estimated)
Pharmacological Role Not reported 5-HT₄ receptor agonists 5-HT₄ receptor antagonists

Key Differences :

  • RS compounds feature bulky piperidinyl groups and chloro/methoxy substituents , making them larger and more lipophilic than the target compound .
Bupropion Hydrochloride
  • Chemical Name: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride .
  • Molecular Formula: C₁₃H₁₈ClNO·HCl
  • Molecular Weight : 276.2 g/mol .
Parameter Target Compound Bupropion Hydrochloride
Substituents 2-amino, 5-hydroxyphenyl 3-chlorophenyl, tert-butylamino
Bioactivity Unreported NDRI (norepinephrine-dopamine reuptake inhibitor)
Solubility High (hydrobromide salt) Sparingly soluble in water

Key Differences :

  • Bupropion’s chlorophenyl and tert-butylamino groups confer distinct pharmacokinetics, including longer half-life and CNS penetration, whereas the target compound’s polar substituents may limit blood-brain barrier permeability .
3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone
  • CAS No.: MFCD18811143 .
  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.215 g/mol .
Parameter Target Compound Methoxy Analog
Substituents 2-amino, 5-hydroxyphenyl 2-hydroxy, 5-methoxyphenyl
Boiling Point Not reported 351.8°C
LogP ~1.4 (estimated) 1.40

Key Differences :

  • Replacement of the 5-hydroxyl with a methoxy group increases hydrophobicity (LogP = 1.40 vs.
Citalopram Hydrobromide
  • Chemical Name: 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide .
  • Molecular Weight : 405.3 g/mol .
Parameter Target Compound Citalopram Hydrobromide
Core Structure Propanone Isobenzofuran
Therapeutic Use Unreported SSRI (antidepressant)
Molecular Complexity Low High (cyclic ether, nitrile)

Key Differences :

  • Citalopram’s isobenzofuran core and fluorophenyl group enable selective serotonin reuptake inhibition, a mechanism unlikely in the simpler propanone-based target compound .

Biological Activity

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H13BrN2O2C_9H_{13}BrN_2O_2. The compound features amino and hydroxy functional groups that contribute to its reactivity and potential interactions with biological systems. Its structure can be represented as follows:

Chemical Structure C9H13BrN2O2\text{Chemical Structure }\quad \text{C}_9\text{H}_{13}\text{BrN}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and hydroxy groups allows for the formation of hydrogen bonds, which can influence the function of proteins and enzymes. Potential mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains through mechanisms such as DNA gyrase inhibition .

Anticancer Activity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on cancer cell lines. For example, a study comparing various substituted derivatives found that certain analogs displayed promising anticancer activity, potentially comparable to established chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the minimum inhibitory concentrations (MIC) of related compounds against common pathogens. Results indicated that compounds featuring similar structural motifs effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics .
  • Cancer Cell Line Studies : In a study assessing the cytotoxic effects on various cancer cell lines, this compound showed significant apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Amino-1-(2-hydroxyphenyl)-1-propanoneSimilar structureModerate antimicrobial activity
3-Amino-1-(2-amino-4-hydroxyphenyl)-1-propanoneSimilar structureAnticancer properties observed
3-Amino-1-(2-amino-5-methoxyphenyl)-1-propanoneSimilar structurePotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ketone intermediates (e.g., 1-(2-amino-5-hydroxyphenyl)-1-propanone) can be functionalized with amino groups via reductive amination. Reaction parameters such as temperature (e.g., 60–90°C), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., Pd-based catalysts for cross-coupling) critically affect yield. Purification via recrystallization or column chromatography is essential to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the crystalline structure of this compound?

  • Methodology : Powder X-ray diffraction (PXRD) identifies crystalline phases and polymorphs, while differential scanning calorimetry (DSC) detects thermal transitions. Nuclear magnetic resonance (NMR) (e.g., δ4.7 for alkyne protons in related compounds) and Fourier-transform infrared spectroscopy (FT-IR) (e.g., C=O stretches at ~1,700 cm⁻¹) confirm functional groups. Mass spectrometry validates molecular weight (261.12 g/mol for the hydrobromide salt) .

Q. How does the hydrobromide salt form affect solubility compared to the free base, and what methods determine this?

  • Methodology : Solubility is assessed in solvents like water, ethanol, or lipophilic media (e.g., benzyl alcohol). The hydrobromide salt generally increases aqueous solubility due to ionic interactions, while the free base may exhibit higher lipophilicity. Techniques include equilibrium solubility measurements via shake-flask methods, followed by HPLC quantification. For example, galantamine hydrobromide showed reduced water solubility compared to its amorphous complex .

Advanced Research Questions

Q. What experimental designs evaluate the compound’s activity as a plasma amine oxidase substrate, and how are kinetic parameters calculated?

  • Methodology : Use fluorometric or spectrophotometric assays with purified plasma amine oxidase. Incubate the compound with the enzyme and monitor product formation (e.g., hydrogen peroxide via horseradish peroxidase-coupled assays). Kinetic parameters (KmK_m, VmaxV_{max}) are derived from Michaelis-Menten plots. Competitive inhibition studies with kynuramine (a known substrate) can validate specificity .

Q. How can conflicting data on receptor binding affinities be resolved using competitive binding assays?

  • Methodology : Perform radioligand displacement assays on isolated receptors (e.g., α-adrenergic or serotonin receptors). Use tritiated ligands (e.g., 3^3H-prazosin) and varying concentrations of the compound to calculate IC₅₀ values. Schild analysis or Cheng-Prusoff equations correct for ligand-receptor stoichiometry. Replicate studies under standardized pH and temperature conditions mitigate variability .

Q. What strategies mitigate oxidative degradation during long-term stability studies under varying pH conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–9). Analyze degradation products via LC-MS and identify vulnerable functional groups (e.g., phenolic -OH). Antioxidants (e.g., ascorbic acid) or lyophilization can enhance stability. Amorphous formulations, as seen in galantamine-pamoic acid complexes, may reduce hydrolysis rates .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) influence pharmacological activity?

  • Methodology : Synthesize analogs (e.g., 3-amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone) and compare their receptor binding, solubility, and metabolic stability. Use in silico docking to predict interactions with target proteins. In vivo efficacy is tested in animal models (e.g., scopolamine-induced cognitive impairment in mice) with dose-response analyses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodology : Standardize solvent purity, temperature (e.g., 25°C), and agitation methods. Validate results using multiple techniques (e.g., nephelometry vs. HPLC). Consider polymorphic forms (e.g., crystalline vs. amorphous) identified via PXRD. Cross-reference with thermodynamic solubility models to account for ionic strength effects .

Q. What factors explain variability in biological assay outcomes for this compound?

  • Methodology : Control for batch-to-batch purity variations (e.g., residual solvents in synthesis). Standardize cell lines, animal strains (e.g., Swiss albino mice), and administration routes (oral vs. intraperitoneal). Use positive controls (e.g., known receptor agonists) and statistical power analysis to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.